(+)-Usnic acid
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Overview
Description
D-Usnic acid is a naturally occurring dibenzofuran derivative found in several lichen species. It was first isolated by the German scientist W. Knop in 1844 and has since been identified in many genera of lichens, including Usnea, Cladonia, Hypotrachyna, Lecanora, Ramalina, Evernia, Parmelia, and Alectoria . This compound is known for its yellow color and bitter taste and exists in both D- and L-forms as well as a racemic mixture . D-Usnic acid has been extensively studied due to its diverse pharmacological activities, including antimicrobial, antitumor, antiviral, and antiparasitic properties .
Preparation Methods
The primary method for preparing D-Usnic acid involves the extraction of lichens with organic solvents, followed by precipitation or recrystallization of the target product from the extract . D-Usnic acid is readily soluble in benzene, chloroform, pentyl alcohol, and glacial acetic acid . Industrial production methods often involve optimizing extraction conditions using techniques such as heat reflux extraction, shaking extraction, and ultrasound-assisted extraction . These methods aim to maximize yield and purity while minimizing the use of harmful solvents.
Chemical Reactions Analysis
D-Usnic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of D-Usnic acid can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
D-Usnic acid has numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of D-Usnic acid involves disruption of mitochondrial function, changes in oxidative stress, and induction of cell death . It acts as a protonophore, disrupting the proton gradient across mitochondrial membranes and leading to decreased ATP production . This disruption triggers oxidative stress and apoptosis in cells. D-Usnic acid also targets specific enzymes and pathways involved in cell survival and proliferation, making it effective against various pathogens and cancer cells .
Comparison with Similar Compounds
D-Usnic acid is unique among lichen metabolites due to its diverse biological activities and structural complexity. Similar compounds include other dibenzofuran derivatives such as L-Usnic acid, which shares many of the same properties but differs in its optical activity . Other related compounds include depsides and depsidones, which are also produced by lichens and exhibit similar antimicrobial and antioxidant activities . D-Usnic acid stands out due to its higher potency and broader spectrum of biological activities .
Properties
CAS No. |
7562-61-0 |
---|---|
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
(9bR)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one |
InChI |
InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3/t18-/m0/s1 |
InChI Key |
WEYVVCKOOFYHRW-SFHVURJKSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O |
Key on ui other cas no. |
97889-91-3 |
Pictograms |
Irritant |
Synonyms |
2,6-Diacetyl-7,9-dihydroxy-8,9B-dimethyldibenzofuran-1,3(2H,9Bh)-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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